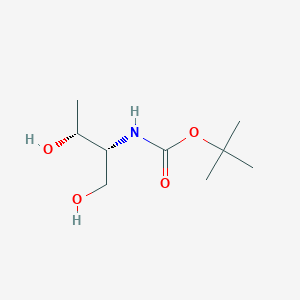

tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate

CAS No.: 99216-67-8

Cat. No.: VC4412646

Molecular Formula: C9H19NO4

Molecular Weight: 205.254

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99216-67-8 |

|---|---|

| Molecular Formula | C9H19NO4 |

| Molecular Weight | 205.254 |

| IUPAC Name | tert-butyl N-[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamate |

| Standard InChI | InChI=1S/C9H19NO4/c1-6(12)7(5-11)10-8(13)14-9(2,3)4/h6-7,11-12H,5H2,1-4H3,(H,10,13)/t6-,7-/m1/s1 |

| Standard InChI Key | ZRYCVLSBSJEPCJ-RNFRBKRXSA-N |

| SMILES | CC(C(CO)NC(=O)OC(C)(C)C)O |

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure consists of a tert-butyl carbamate group linked to a 1,3-dihydroxybutan-2-yl backbone. The (2R,3R) configuration positions the hydroxyl groups on adjacent carbon atoms in a specific spatial arrangement, which is critical for its interactions in chiral environments . The IUPAC name, tert-butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate, reflects this stereochemistry, with the carbamate functional group () providing sites for hydrogen bonding and nucleophilic substitution.

Key Structural Attributes:

-

Stereochemical Centers: C2 (R) and C3 (R) configurations.

-

Hydroxyl Groups: At positions 1 and 3, enabling hydrogen bonding and participation in redox reactions.

-

tert-Butyl Group: A bulky substituent that enhances steric hindrance and influences solubility.

The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational and experimental studies .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of tert-butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate typically involves stereoselective reactions to achieve the desired (2R,3R) configuration. A notable method reported by Osman et al. (2011) utilizes a palladium-catalyzed coupling reaction between a protected threoninol derivative and tert-butyl carbamate under basic conditions . The reaction proceeds in 1,4-dioxane with cesium carbonate as a base, yielding the product with high enantiomeric excess (>95%).

Reaction Conditions:

-

Catalyst: Palladium(II) acetate.

-

Solvent: 1,4-Dioxane.

-

Temperature: 80–90°C.

-

Yield: ~75–80% after purification via column chromatography.

Industrial Manufacturing

Industrial processes scale this methodology while optimizing for cost and efficiency. Continuous-flow reactors and immobilized catalysts are employed to enhance throughput, with rigorous quality control ensuring compliance with pharmaceutical-grade standards .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in synthetic workflows.

The low LogP value indicates moderate hydrophilicity, suitable for aqueous-phase reactions, while the high boiling point reflects thermal stability under standard conditions .

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The hydroxyl groups at positions 1 and 3 are susceptible to oxidation, forming carbonyl derivatives such as ketones or carboxylic acids. For example, treatment with potassium permanganate () in acidic media oxidizes the primary alcohol to a carboxyl group, yielding tert-butyl ((2R,3R)-3-hydroxy-2-(carboxy)butyl)carbamate . Conversely, reduction with sodium borohydride () preserves the hydroxyl groups while converting the carbamate to an amine.

Nucleophilic Substitution

The tert-butyl carbamate group undergoes nucleophilic substitution with amines or thiols in the presence of a base. This reactivity is exploited to generate urea or thiocarbamate derivatives, expanding the compound’s utility in heterocyclic synthesis .

Applications in Organic Synthesis

Chiral Building Block

The (2R,3R) configuration makes this compound valuable in asymmetric synthesis. It serves as a precursor to:

-

β-Amino Alcohols: Via reduction of the carbamate group.

-

Oxazolidinones: Cyclization with phosgene derivatives.

Pharmaceutical Intermediates

Recent patents highlight its role in synthesizing protease inhibitors and kinase modulators, particularly in anticancer and antiviral therapies .

Comparative Analysis with Structural Analogs

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| tert-Butyl carbamate | Lacks dihydroxybutan moiety | Limited hydrogen bonding |

| tert-Butyl (2,3-dihydroxypropyl)carbamate | Shorter carbon chain | Altered steric effects |

| tert-Butyl (1,4-dihydroxybutan-2-yl)carbamate | Hydroxyl group positioning | Distinct redox behavior |

The (2R,3R) isomer’s unique geometry enhances its selectivity in chiral catalysis compared to analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume